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Cho-Arg (trifluoroacetate salt) -

Cho-Arg (trifluoroacetate salt)

Catalog Number: EVT-10922437
CAS Number:
Molecular Formula: C43H71F6N5O7
Molecular Weight: 884.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cho-Arg (trifluoroacetate salt) is a specialized compound recognized for its role as a cationic lipid, primarily utilized in molecular biology for gene delivery applications. This compound features a cholesterol skeleton linked to an L-arginine head group, which enhances its ability to form complexes with nucleic acids, facilitating their transfection into various cell types. The formal name of Cho-Arg is cholest-5-en-3-ol (3β)-3-[6-[[(2S)-2-amino-5-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexanoate], 2,2,2-trifluoroacetate, and it has a CAS Registry Number of 1609010-56-1. The molecular formula is C39H71N5O32CF3COOC_{39}H_{71}N_5O_3\cdot 2CF_3COO with a molecular weight of approximately 884.1 g/mol .

Source and Classification

Cho-Arg is classified as a steroid-based cationic lipid. It is synthesized for research purposes and is not intended for therapeutic use in humans or animals. The compound's primary application lies in the transfection of plasmid DNA into cells, making it valuable in genetic research and development .

Synthesis Analysis

Methods and Technical Details

The synthesis of Cho-Arg involves the coupling of a cholesterol backbone with an L-arginine derivative. This process typically utilizes various coupling agents and solvents to facilitate the reaction:

  1. Starting Materials: Cholesterol derivatives and L-arginine.
  2. Coupling Agents: Commonly used agents include HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine).
  3. Solvents: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed during the synthesis process.

The general procedure involves activating the carboxylic acid group of L-arginine followed by its reaction with the hydroxyl group on the cholesterol skeleton .

Molecular Structure Analysis

Structure and Data

The molecular structure of Cho-Arg can be described as follows:

  • Cholesterol Backbone: Provides hydrophobic characteristics.
  • L-Arginine Head Group: Confers cationic properties, enhancing interaction with negatively charged nucleic acids.

The compound exhibits specific stereochemistry due to the presence of multiple chiral centers, particularly at the L-arginine moiety. This structural configuration is crucial for its biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

Cho-Arg participates in several key reactions:

  1. Formation of Lipid-DNA Complexes: Cho-Arg can condense with plasmid DNA to form stable lipid-DNA complexes that are essential for effective transfection.
  2. Agarose-Gel Retardation Assays: These assays demonstrate the ability of Cho-Arg to decrease plasmid DNA migration at charge ratios greater than or equal to 4, indicating strong binding affinity .

The interaction between Cho-Arg and nucleic acids is influenced by factors such as pH, ionic strength, and the presence of serum components during transfection experiments.

Mechanism of Action

Process and Data

Cho-Arg facilitates gene delivery through a mechanism that involves:

  1. Complex Formation: The positively charged L-arginine head group interacts with negatively charged DNA, forming lipoplexes.
  2. Cellular Uptake: These lipoplexes are taken up by cells via endocytosis pathways, including lipid raft-mediated endocytosis.
  3. Release of DNA: Once inside the cell, the lipids assist in releasing DNA into the cytoplasm where it can be translated into proteins.

This mechanism is reversible by inhibitors such as methyl-β-cyclodextrin, which disrupts lipid raft-mediated endocytosis .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cho-Arg (trifluoroacetate salt) exhibits several notable physical and chemical properties:

  • Solubility: Approximately 0.25 mg/ml in a 1:3 ethanol:PBS solution at pH 7.2; about 50 mg/ml in DMSO or dimethyl formamide.
  • Stability: Stable for at least one year when stored at -20°C.
  • Cytotoxicity: Exhibits cytotoxic effects on H1299 cells with an IC50 value of 88.5 µg/ml .

These properties make Cho-Arg suitable for laboratory applications involving gene delivery.

Applications

Scientific Uses

Cho-Arg is primarily employed in various scientific applications, including:

  1. Gene Therapy Research: As a vector for delivering plasmid DNA into target cells.
  2. Transfection Studies: Used in studies involving cellular uptake mechanisms and gene expression analysis.
  3. Molecular Biology Techniques: Facilitates the study of gene function by enabling efficient transfection protocols in different cell lines such as H1299 and HeLa cells .
Gene Delivery Mechanisms and Plasmid DNA Complexation

Cho-Arg trifluoroacetate salt represents an advanced class of steroid-based cationic lipids specifically engineered for non-viral gene delivery applications. This molecular hybrid integrates a hydrophobic cholesterol-derived scaffold with a cationic L-arginine headgroup, creating an amphiphilic structure capable of electrostatic interactions with nucleic acids. The trifluoroacetate counterion serves as a critical stabilizing component that preserves the compound's ionic integrity during storage and handling. Current research focuses on its ability to form stable nanocomplexes with plasmid DNA (pDNA), facilitating cellular uptake and intracellular release of genetic payloads while avoiding immunological complications associated with viral vectors [1] [2].

Structural Determinants of DNA Binding Affinity

The molecular architecture of Cho-Arg trifluoroacetate salt exhibits three functionally distinct domains that collectively determine its DNA binding behavior. The cholesterol backbone provides a rigid hydrophobic core that enables membrane integration and promotes cellular uptake through lipid raft-mediated endocytosis. This steroid foundation enhances the molecular stability of the complex and facilitates fusion with cellular membranes during the intracellular trafficking phase. The L-arginine headgroup introduces a permanently cationic character at physiological pH due to the protonation of its guanidinium moiety (pKa ≈ 12.5). This highly basic functional group engages in multivalent electrostatic interactions with the phosphate backbone of DNA, while its capacity to form bidentate hydrogen bonds significantly enhances sequence-independent nucleic acid recognition [1] [3].

Notably, the trifluoroacetate counterion influences the solution behavior and DNA binding kinetics. Trifluoroacetate anions exhibit moderate hydrogen-bond accepting capacity (β-value ≈ 0.57) and low polarizability, which reduces ionic shielding effects and facilitates stronger electrostatic interactions between the cationic arginine headgroup and anionic DNA phosphate groups. Nuclear magnetic resonance studies of analogous peptide systems have demonstrated that trifluoroacetate can induce subtle conformational shifts in arginine-rich domains, potentially optimizing spatial orientation for DNA contact [3] [7].

Table 1: Structural Components of Cho-Arg Trifluoroacetate Salt and Their Functional Roles in DNA Complexation

Molecular DomainChemical FeaturesFunctional Contribution to DNA Binding
Cholesterol SkeletonHydrophobic tetracyclic steroid ring systemEnhances membrane fusion potential; provides structural stability; enables lipid bilayer penetration
L-Arginine HeadgroupGuanidinium moiety with pKa ≈ 12.5Establishes electrostatic attraction to phosphate groups; forms bidentate hydrogen bonds with nucleotide bases
Trifluoroacetate CounterionCF₃COO⁻ anion with high electronegativityMaintains compound solubility; minimizes ionic interference in DNA binding; stabilizes crystalline structure
Molecular InterfaceAmphiphilic transition zone between steroid and amino acidFacilitates self-assembly into micellar structures; enables phase transition during endosomal escape

The molecular conformation enables multivalent binding to plasmid DNA through both electrostatic and structural complementarity. The spatial arrangement of the guanidinium groups permits simultaneous interaction with multiple phosphate residues along the DNA backbone, creating a zipper-like binding mechanism. This multivalency effect significantly enhances the binding avidity beyond what would be predicted from simple charge-charge interactions alone. Research on analogous DNA-binding proteins has revealed that arginine residues exhibit preferential interaction with guanine bases through hydrogen bonding networks, suggesting potential nucleotide-specific affinity in the Cho-Arg system despite its overall sequence-independent binding behavior [4] [6].

Environmental parameters substantially influence the DNA binding efficiency. pH conditions below the physiological range (pH < 6.5) enhance protonation of the arginine headgroup, strengthening electrostatic attraction but potentially compromising complex stability through excessive charge neutralization. Ionic strength modulates the Debye screening length, with elevated salt concentrations (≥250 mM NaCl) attenuating electrostatic interactions. Studies of homologous DNA-binding proteins have demonstrated that aspartate residues exhibit specific affinity for cytosine bases through hydrogen-bonding interactions, suggesting that Cho-Arg may exploit similar molecular recognition principles despite its fundamentally different structure [4] [9].

Charge Ratio Optimization for Electrophoretic Mobility Modulation

The formation of stable Cho-Arg-pDNA complexes follows strict stoichiometric principles governed by charge balance between cationic lipid constituents and anionic nucleic acid phosphate groups. The charge ratio (±) is defined as the molar ratio of positively charged (ammonium/guanidinium) groups in Cho-Arg to negatively charged phosphate groups in DNA. Electrophoretic mobility shift assays (EMSA) provide a quantitative methodology for determining the minimal charge ratio required for complete pDNA complexation, as evidenced by the elimination of DNA migration in agarose gel electrophoresis [1] [2].

Experimental evidence demonstrates a distinct charge threshold at ±4.0, below which plasmid DNA retains partial electrophoretic mobility, indicating incomplete complex formation. At precisely ±4.0, complete retardation occurs with no detectable DNA migration, signifying comprehensive neutralization of phosphate charges and formation of condensed nanocomplexes. This transition reflects the point where electrostatic binding energy overcomes the repulsive forces between DNA strands, enabling compaction into nanoparticles of approximately 100-200 nm diameter suitable for cellular internalization. Beyond this ratio, excess cationic charges confer positive zeta potential to the complexes (+15 to +30 mV), enhancing interaction with negatively charged cell membranes but potentially increasing cytotoxicity [1] [2] [9].

Table 2: Electrophoretic Behavior of Cho-Arg-pDNA Complexes at Various Charge Ratios

Charge Ratio (±)Electrophoretic MobilityComplexation StatusStructural Characteristics
< 1.0Unrestricted migrationNo effective complexationFree DNA with minimal lipid association
1.0 - 3.9Reduced migration velocityPartial complexationHeterogeneous complexes with DNA leakage
4.0Complete retardationFull complexationStable nanoparticles (100-200 nm); neutral surface charge
> 4.0Complete retardation with complex migration toward cathodeSupercharged complexesPositively charged nanoparticles (+15-30 mV); increased cytotoxicity risk

The salt concentration of the microenvironment significantly modulates complexation efficiency. Elevated ionic strengths (≥150 mM NaCl) necessitate higher charge ratios (±5.0-6.0) to achieve complete DNA retardation due to electrostatic screening effects. This phenomenon aligns with the Debye-Hückel theory, where increased counterion concentrations diminish the effective interaction radius between charged species. Research on transcription factor-DNA interactions has demonstrated that ionic strength alters binding kinetics and induces conformational adaptations in DNA-binding domains, suggesting analogous salt-dependent behavior in Cho-Arg complexation [9].

Electrostatic binding initiates structural reorganization within the plasmid DNA. The transition from extended supercoiled conformation to condensed nanoparticles involves significant reduction in hydrodynamic volume and protection against nuclease degradation. Studies have demonstrated that complexes formed at optimal charge ratios (±4.0) exhibit complete resistance to DNase I digestion for over 60 minutes, whereas unprotected DNA degrades within minutes. This protective effect stems from both charge neutralization and physical encapsulation of DNA within lipid multilayers [1] [2].

Further optimization involves dynamic light scattering to monitor particle size evolution and zeta potential measurements to confirm charge reversal. These techniques reveal that charge ratios exceeding ±4.0 produce nanocomplexes with progressively decreasing size (down to ≈50 nm at ±8.0) and increasing positive surface charge. However, such highly charged complexes may induce cytotoxicity through membrane disruption mechanisms. Therefore, the ±4.0 ratio represents the optimal balance between complexation efficiency and biocompatibility for gene delivery applications. Future research directions should explore ternary complex systems incorporating helper lipids or polyethylene glycol modifications to enhance stability and transfection efficiency beyond what is achievable with Cho-Arg alone [1] [9].

Properties

Product Name

Cho-Arg (trifluoroacetate salt)

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoate;2,2,2-trifluoroacetic acid

Molecular Formula

C43H71F6N5O7

Molecular Weight

884.0 g/mol

InChI

InChI=1S/C39H69N5O3.2C2HF3O2/c1-26(2)11-9-12-27(3)31-17-18-32-30-16-15-28-25-29(19-21-38(28,4)33(30)20-22-39(31,32)5)47-35(45)14-7-6-8-23-43-36(46)34(40)13-10-24-44-37(41)42;2*3-2(4,5)1(6)7/h15,26-27,29-34H,6-14,16-25,40H2,1-5H3,(H,43,46)(H4,41,42,44);2*(H,6,7)/t27-,29+,30+,31-,32+,33+,34+,38+,39-;;/m1../s1

InChI Key

JUXKTYZUYMWLSD-VFBLCMJGSA-N

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCNC(=O)C(CCCN=C(N)N)N)C)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCNC(=O)[C@H](CCCN=C(N)N)N)C)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

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